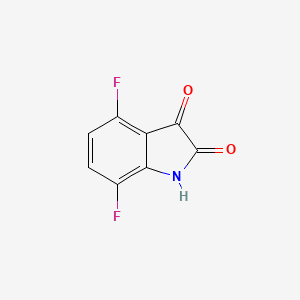

4,7-Difluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588633 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-52-6 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Difluoroindoline 2,3 Dione and Its Derivatives

Established Synthetic Pathways to 4,7-Difluoroindoline-2,3-dione

The primary methods for synthesizing the this compound core involve cyclization reactions of appropriately substituted precursors and de novo synthesis approaches. scielo.br

Cyclization Reactions from Substituted Precursors

Cyclization reactions are a cornerstone in the synthesis of the indoline-2,3-dione scaffold. These methods typically start from aniline (B41778) derivatives and proceed through the formation of an intermediate that is subsequently cyclized. scielo.br

The general steps are as follows:

Reaction of the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an α-oximinoacetanilide derivative.

Acid-catalyzed cyclization of the intermediate to form the indoline-2,3-dione ring system.

Table 1: Synthesis of this compound via Reaction of 2,5-Difluoroaniline

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,5-Difluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, 1 N HCl | Not specified | This compound | 70% | nih.govacs.org |

The Sandmeyer methodology is a widely used and historical approach for the synthesis of isatin (B1672199) and its derivatives. scielo.br It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized using concentrated sulfuric acid. scielo.brijrrjournal.com This method is particularly effective for anilines containing electron-withdrawing groups, such as fluorine. scielo.br While specific applications of the Sandmeyer reaction for the direct synthesis of this compound are encompassed in the previously mentioned reaction, the general principles of the Sandmeyer isatin synthesis are foundational to this transformation. scielo.br

Reaction of Anilines with Chloral Hydrate and Hydroxylamine Hydrochloride

De Novo Synthesis Approaches to the Indoline-2,3-dione Core

De novo synthesis provides an alternative to cyclization from pre-functionalized anilines. One such method is the Martinet procedure, which involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. scielo.br This leads to a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation, yields the isatin. scielo.br While not specifically detailed for the 4,7-difluoro derivative in the provided context, this represents a potential de novo route. Another approach involves the Gassman synthesis, which is also a known method for preparing isatin derivatives. nih.gov

Optimization of Synthetic Yields and Purity for Fluorinated Indoline-2,3-diones

Optimizing the synthesis of fluorinated indoline-2,3-diones is crucial for their application in research and development. The classical approach utilizing chloral hydrate and hydroxylamine hydrochloride has been shown to produce this compound in a respectable 70% yield. nih.govacs.org Further purification is typically achieved through recrystallization from suitable solvents. ijrrjournal.com The choice of solvent and reaction conditions, such as temperature and reaction time, are critical factors in maximizing yield and purity. ijrrjournal.com For instance, the reaction to form the isonitrosoacetanilide intermediate is often heated to a vigorous boil for a short period to ensure completion. ijrrjournal.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often starts from the parent compound. The reactivity of the isatin core allows for various modifications. For example, N-substituted derivatives can be prepared through alkylation or arylation reactions. The carbonyl group at the C3 position is a key site for reactions, including aldol (B89426) condensation and the formation of spiro compounds. nih.gov

For instance, the synthesis of 1,5-disubstituted indolin-2,3-diones has been reported, where substituents are introduced at the N-1 position. nih.gov While this study did not specifically use the 4,7-difluoro analog, the general synthetic strategies are applicable. Furthermore, various substituted isatin derivatives have been prepared and their reactivity explored. beilstein-journals.orgbeilstein-journals.org The synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives involves treating a substituted indoline-2,3-dione with hydrazine (B178648) hydrate to form a 3-hydrazonoindolin-2-one intermediate, which is then reacted with a substituted benzene sulfonyl chloride. nih.gov

Table 2: Examples of Reactions to Synthesize Substituted Indoline-2,3-dione Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Substituted indoline-2,3-dione | Hydrazine hydrate, Substituted benzene sulfonyl chloride | Indoline-2,3-dione-based benzene sulfonamides | nih.gov |

| Isatin, Amino acid, But-2-ynedioates | Microwave irradiation | Spirooxindole derivatives | nih.gov |

| N-Substituted pyridinium (B92312) bromide, Indene-1,3-dione | Not specified | Dibenzo[b,d]azepin-6-one derivatives (via ring expansion) | nih.gov |

N-Alkylation and N-Acylation Strategies

The modification of the nitrogen atom within the indoline-2,3-dione core is a fundamental strategy for creating diverse derivatives. Both N-alkylation and N-acylation introduce functional groups that can significantly alter the molecule's steric and electronic properties.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by reacting the parent indoline-2,3-dione with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the N-alkylation of a similar isatin derivative, 7-bromoisatin, was successfully carried out using sodium hydride (NaH) in dry dimethylformamide (DMF) to yield the N-alkylated product in excellent yields (98%). unipv.it Another study on a different heterocyclic system demonstrated that potassium carbonate (K₂CO₃) can also be an effective base in DMF, leading to high selectivity for N-alkylation. Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also emerged as a general and environmentally friendly approach for the N-alkylation of various imides. beilstein-journals.org

N-Acylation: The introduction of an acyl group to the nitrogen atom is another key derivatization technique. This can be accomplished using various acylating agents. Thioesters have been reported as a stable and effective acyl source for the highly chemoselective N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org This method is tolerant of various functional groups. beilstein-journals.org For other nitrogen-containing heterocycles, acylation can be performed with good yields using acyl chlorides, often without the need for a catalyst if the substrate is a strong nucleophile. tubitak.gov.trsioc-journal.cn

A summary of common conditions for these strategies is presented below.

| Transformation | Reagents | Base | Solvent | Key Features | Source |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., 3-bromomethylthiophene) | NaH | DMF | Excellent yields (98%) for isatin derivatives. | unipv.it |

| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | High regioselectivity for N-alkylation. | |

| N-Alkylation (Mechanochemical) | Alkyl Halide | K₂CO₃ | Solvent-free (Ball mill) | Environmentally friendly, good yields. | beilstein-journals.org |

| N-Acylation | Thioester | Cs₂CO₃ | - | Mild, efficient, and highly chemoselective. | beilstein-journals.org |

| N-Acylation | Acyl Chloride | None (for strong nucleophiles) | - | Good yields, straightforward procedure. | tubitak.gov.trsioc-journal.cn |

Regioselective Substitutions on the Indoline (B122111) Ring System

Controlling the position of substitution on the aromatic ring of the indoline system is a significant synthetic challenge. The fluorine atoms at the C-4 and C-7 positions of this compound strongly influence the electronic nature of the benzene ring, thereby directing incoming electrophiles or nucleophiles.

For the broader class of isatins, the C-5 and C-7 positions are noted as critical sites for chemical modifications, particularly through cross-coupling reactions. nih.gov While direct electrophilic aromatic substitution on the this compound ring is not extensively detailed, principles from similar systems suggest that the positions ortho and para to the activating amino group and meta to the deactivating fluorine atoms would be targeted. However, the combined directing effects can lead to complex product mixtures.

Nucleophilic aromatic substitution (SNAr) reactions offer a more controlled approach, especially when a leaving group is present on the ring. In systems like 2,4-dichloroquinazolines, primary and secondary amines consistently substitute the chlorine at the 4-position with high regioselectivity. mdpi.com This principle can be extrapolated to appropriately substituted difluoroindoline diones, where a leaving group could be selectively displaced by a nucleophile. The regioselectivity in such cases is often governed by the stability of the Meisenheimer intermediate. mdpi.com

Derivatization at the C-3 Position

The C-3 carbonyl group of indoline-2,3-diones is a highly reactive center, making it a prime target for derivatization. This reactivity allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

A common and effective method for modifying the C-3 position is the aldol condensation. In the synthesis of derivatives of this compound, an aldol reaction was successfully performed in methanol (B129727) with diethylamine (B46881) (Et₂NH) as a catalyst. acs.org This reaction typically proceeds in excellent yields (90-100%) and involves the condensation of the C-3 keto-carbonyl with an active methylene (B1212753) compound. acs.org

The versatility of the C-3 position is further highlighted by its participation in various other condensation reactions. Isatins can react with a range of compounds including:

Aromatic and heteroaromatic methyl ketones scielo.br

Cyclic alkyl ketones scielo.br

Various acetate (B1210297) and propionate (B1217596) derivatives scielo.br

Nitroalkanes scielo.br

Other heterocyclic systems like imidazolinones and thiazolidinediones scielo.br

These reactions lead to the formation of 3-substituted oxindole (B195798) derivatives, which are valuable precursors in medicinal chemistry. For example, the reaction of isatin with malononitrile, sometimes promoted by microwave irradiation, yields 3-dicyanomethyleneoxindole. scielo.br

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| Aldol Condensation | Active Methylene Compound | Et₂NH, Methanol | 3-Substituted-3-hydroxyoxindole | acs.org |

| Knoevenagel Condensation | Malononitrile | Microwave Irradiation | 3-Dicyanomethyleneoxindole | scielo.br |

| Condensation | Aromatic Methylketones | Base or Acid | 3-Aryl-substituted oxindoles | scielo.br |

| Condensation | Thiazolidinediones | Base | 3-Thiazolidinylidene-oxindoles | scielo.br |

Palladium-Catalyzed Carbonylation Routes for Indoline-2,3-dione Formation

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and they have been applied to the formation of the indoline-2,3-dione (isatin) core. These methods often involve the carbonylation of aniline derivatives, where carbon monoxide (CO) is incorporated to form the characteristic dicarbonyl system.

One approach involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines. rsc.org Using a palladium catalyst, a CO source such as molybdenum hexacarbonyl (Mo(CO)₆), and a nitrogen source like a nitroarene, various indole-3-carboxamide derivatives can be synthesized in moderate to high yields. rsc.org While this specific example leads to a carboxamide, related carbonylative annulation methodologies are central to building the core heterocyclic structure.

Another strategy is the direct oxidative carbonylation of 2-alkynylaniline derivatives. Using a PdI₂/KI catalyst system under an atmosphere of CO and air, N-substituted indole-3-carboxylic esters can be formed. beilstein-journals.org These reactions demonstrate the versatility of palladium catalysis in constructing the indole (B1671886) nucleus with functionalization that can lead to the indoline-2,3-dione scaffold upon further oxidation. beilstein-journals.orgmdpi.com Furthermore, palladium-catalyzed direct carbonylation of indoles themselves with boronic acids can furnish indole-3-yl aryl ketones, showcasing the power of this catalysis in functionalizing the pre-formed indole ring system. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

In the context of synthesizing analogs of this compound, several green strategies can be employed:

Use of Water as a Solvent: Water is an environmentally benign solvent that can enhance reactivity and selectivity in certain organic reactions, simplify workup procedures, and facilitate catalyst recycling. rsc.org Microwave-assisted reactions in water have been shown to be effective for synthesizing various heterocyclic compounds. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. frontiersin.org The synthesis of imidazole (B134444) hybrids has been successfully achieved using water as a solvent under microwave irradiation at 90°C for short durations (5-10 minutes). nih.gov

Mechanochemistry: Solvent-free synthesis using ball milling reduces the use of volatile organic compounds. The N-alkylation of imides has been efficiently performed under these conditions, presenting a greener alternative to traditional solution-based methods. beilstein-journals.org

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous palladium catalysts, aligns with green chemistry principles. nih.gov These catalysts can be easily separated from the reaction mixture, reducing waste and allowing for their reuse. nih.gov

These approaches represent a shift towards more sustainable and efficient chemical manufacturing, which is highly relevant for the production of pharmacologically important molecules like this compound and its derivatives. researchgate.net

Reactivity and Reaction Mechanisms of 4,7 Difluoroindoline 2,3 Dione Derivatives

Electrophilic and Nucleophilic Reactions of the Indoline-2,3-dione Scaffold

The indoline-2,3-dione core of 4,7-difluoroindoline-2,3-dione is susceptible to both electrophilic and nucleophilic attacks at different positions. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups makes the aromatic ring electron-deficient and the carbonyl carbons electrophilic.

The C-2 (amide) and C-3 (ketone) carbonyl groups are primary sites for nucleophilic reactions. The C-3 ketone is generally more reactive towards nucleophiles than the C-2 amide carbonyl.

This compound readily undergoes condensation reactions at the C-3 carbonyl with various primary amines and hydrazine (B178648) derivatives. These reactions typically involve the initial nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to form a C=N double bond.

For instance, the reaction with hydrazine derivatives can lead to the formation of 3-hydrazonoindolin-2-ones. These products can then be utilized in further synthetic transformations to construct more complex heterocyclic systems. researchgate.net For example, reaction with thiosemicarbazide (B42300) can lead to the formation of spiro[indolone-3,2'- nih.govacs.orgthiadiazol]-2-ones after initial condensation and subsequent cyclization. researchgate.net

A study on the synthesis of small molecule disruptors of EWS-FLI1 interactions in Ewing's Sarcoma demonstrated the synthesis of this compound, which was then used in subsequent reactions. nih.govacs.org While the direct condensation with simple amines is not explicitly detailed for this specific derivative in the provided context, it is a general and expected reaction for isatins.

The following table summarizes a representative condensation reaction:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Thiosemicarbazide | Spiro[indolone-3,2'- nih.govacs.orgthiadiazol]-2-one | researchgate.net |

The electrophilic C-3 carbonyl group of this compound is susceptible to attack by various carbon nucleophiles. These reactions can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones.

An important example is the aldol (B89426) condensation with acetophenones. In the presence of a base like diethylamine (B46881), this compound reacts with substituted acetophenones to yield 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives. Subsequent dehydration of these aldol adducts, often under acidic conditions (e.g., concentrated sulfuric acid), can lead to the formation of 3-alkylidene-2-oxindoles.

Spiroannulation reactions can also occur at the C-3 position. For example, the reaction of isatin (B1672199) derivatives with certain reagents can lead to the formation of spiro-heterocycles, which are important structural motifs in medicinal chemistry. researchgate.net

The table below presents data on aldol condensation reactions:

| Acetophenone (B1666503) Derivative | Catalyst | Product | Reference |

| 4-Chloroacetophenone | Diethylamine | 3-Hydroxy-3-(2-(4-chlorophenyl)-2-oxoethyl)-4,7-difluoroindolin-2-one | |

| 4-Methoxyacetophenone | Diethylamine | 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-4,7-difluoroindoline-2-one |

The fluorine atoms on the aromatic ring of this compound are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In SNAr reactions, a nucleophile displaces one of the fluorine atoms. The positions ortho and para to the activating carbonyl groups are particularly susceptible to this type of reaction. wikipedia.org While specific examples for this compound are not detailed in the provided context, this reactivity is a well-established principle for fluoroaromatic compounds. wikipedia.org

Reactions at the Carbonyl Centers (C-2 and C-3)

Condensation Reactions with Amines and Hydrazine Derivatives

Cyclization and Ring Transformation Reactions Involving this compound Intermediates

This compound and its derivatives are valuable intermediates for the synthesis of various fused heterocyclic systems. These reactions often involve the initial reaction at the carbonyl centers followed by intramolecular cyclization.

For example, the reaction of isatins with binucleophiles can lead to ring transformation reactions. The interaction with reagents like hydrazine can lead to the opening of the lactam ring followed by recyclization to form different heterocyclic structures. beilstein-journals.org

In one study, treatment of a this compound derivative with concentrated sulfuric acid induced dehydration to yield a Z-configured 3-alkylidene-2-oxindole. This demonstrates a ring-retaining transformation. More complex cyclizations can be achieved by reacting isatin derivatives with appropriate partners. For instance, palladium-catalyzed cyclization of precursors derived from isatins can lead to the formation of indole (B1671886) derivatives. researchgate.net

Oxidative and Reductive Transformations of the Indoline-2,3-dione System

The indoline-2,3-dione system can undergo both oxidation and reduction.

Oxidative Reactions: In basic conditions, such as with sodium hydroxide (B78521) and hydrogen peroxide, the indoline-2,3-dione system can undergo dihydroxylation, which can be a step towards the synthesis of fused heterocycles.

Reductive Reactions: The carbonyl groups of the indoline-2,3-dione core can be reduced. For example, the reduction of isatins can yield dioxindoles and oxindoles. scielo.br The choice of reducing agent determines the extent of reduction. While strong reducing agents might reduce both carbonyls, milder reagents can allow for selective reduction. The heterocyclic ring of indoles can be reduced to indoline (B122111) under acidic conditions using reagents like zinc in hydrochloric acid. bhu.ac.in

Mechanistic Investigations of Key Reactions

The reactivity of this compound is characterized by the electron-withdrawing nature of the two fluorine atoms, which significantly influences the outcomes and mechanisms of its chemical transformations. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided valuable insights into the pathways of several key reactions.

A notable reaction of this compound is the aldol condensation with substituted acetophenones. This reaction, typically catalyzed by a base such as diethylamine in methanol (B129727), proceeds to form 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives. The generally accepted mechanism for this base-catalyzed aldol condensation involves the deprotonation of the α-carbon of the acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of the this compound. The subsequent protonation of the resulting alkoxide yields the final 3-hydroxyindolin-2-one (B1221191) product. The high efficiency of this reaction is attributed to the enhanced electrophilicity of the C3-carbonyl group due to the electron-withdrawing fluorine atoms.

Another significant reaction is the dehydration of the aldol adducts. Treatment of the 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives with a strong acid, such as concentrated sulfuric acid, leads to the formation of 3-alkylidene-2-oxindoles. This elimination reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). The subsequent removal of a proton from the adjacent carbon results in the formation of a carbon-carbon double bond. X-ray crystallography has confirmed the formation of the Z-configured isomer in these dehydration reactions.

Computational studies have been instrumental in elucidating the mechanisms of more complex reactions. For instance, in the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives from related 3-pyrrolin-2-one precursors, DFT calculations have been used to map the potential energy surface of the reaction with amines. nih.gov These studies revealed that the reaction proceeds through a pathway with the lowest activation energy (ΔG#), indicating that the formation of the main product is under kinetic control rather than thermodynamic control. nih.gov Such computational approaches help in understanding the intricate details of bond formation and cleavage, transition state geometries, and the role of solvents in the reaction mechanism. nih.govbeilstein-journals.org

Furthermore, the synthesis of this compound itself involves a multi-step process that begins with the reaction of a corresponding aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. The mechanism is thought to proceed through the formation of an oxime intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the final indoline-2,3-dione ring system.

The table below summarizes the key mechanistic aspects of reactions involving this compound derivatives.

| Reaction | Key Reagents/Conditions | Intermediate(s) | Mechanistic Insights |

| Aldol Condensation | Substituted acetophenones, Diethylamine, Methanol | Enolate of acetophenone, Alkoxide adduct | Base-catalyzed nucleophilic addition of the enolate to the C3-carbonyl of the isatin. |

| Dehydration | Concentrated Sulfuric Acid | Protonated hydroxyl group (water as leaving group) | Acid-catalyzed elimination (E1) mechanism leading to the formation of a C=C double bond. |

| Synthesis of Isatin | 4,7-Difluoroaniline derivative, Chloral hydrate, Hydroxylamine hydrochloride, HCl | Oxime | Acid-catalyzed cyclization and dehydration. |

Detailed research findings from various studies have provided a deeper understanding of these mechanisms. For example, spectroscopic techniques are often employed to identify transient intermediates, although specific studies on this compound are limited. nih.govrsc.org However, analogies can be drawn from studies on similar heterocyclic systems where computational and spectroscopic methods have been combined to elucidate reaction pathways. beilstein-journals.orgnih.gov

The following table presents data from a representative aldol condensation reaction.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| This compound | 4-Chloroacetophenone | Diethylamine | Methanol | 3-(2-(4-chlorophenyl)-2-oxoethyl)-4,7-difluoro-3-hydroxyindolin-2-one | 90-100 |

| This compound | 4-Methoxyacetophenone | Diethylamine | Methanol | 4,7-difluoro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | 90-100 |

Data sourced from reference

These mechanistic investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes to complex molecules derived from this compound.

Computational and Theoretical Investigations of 4,7 Difluoroindoline 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict its properties and behavior. abinit.org This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. abinit.org DFT methods have become instrumental in materials science and chemistry for their balance of accuracy and computational efficiency. cecam.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy unoccupied orbital, acts as an electrophile or electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mu-varna.bg A smaller gap generally implies higher reactivity.

For 4,7-Difluoroindoline-2,3-dione, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution and energies of these orbitals pinpoint the likely sites of reaction. For instance, in reactions like cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other is key to understanding the reaction mechanism and stereochemical outcomes. numberanalytics.com The analysis can also help in correlating the reactivities of different heterocyclic compounds by comparing their respective HOMO and LUMO energies. wuxibiology.com

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -7.5 | Electron Donating (Nucleophilic Center) |

| LUMO | -2.1 | Electron Accepting (Electrophilic Center) |

| HOMO-LUMO Gap | 5.4 | Indicator of Chemical Stability |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. sobereva.com Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

In the case of this compound, an MEP map would reveal the electrophilic and nucleophilic sites. The electron-withdrawing fluorine atoms and the carbonyl groups are expected to create significant regions of positive potential (blue) on adjacent carbon atoms, making them prone to attack by nucleophiles. The oxygen atoms of the carbonyl groups and the aromatic ring would likely exhibit negative potential (red), indicating their nucleophilic character. wuxiapptec.com This visual representation is invaluable for predicting how the molecule will interact with other reagents. libretexts.org

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbons (C2, C3) | Positive (Blue) | Electrophilic (Susceptible to Nucleophilic Attack) |

| Carbonyl Oxygens | Negative (Red) | Nucleophilic (Prone to Electrophilic Attack) |

| Fluorine Atoms | Negative (Red) | Nucleophilic |

| Aromatic Ring | Variable (Patches of Negative Potential) | Can participate in π-stacking and interact with electrophiles |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This technique provides insights into charge transfer, hyperconjugation, and the strength of intermolecular interactions like hydrogen bonds. uba.arresearchgate.net NBO analysis examines the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis can elucidate the electronic delocalization within the molecule, arising from the interaction between the lone pairs of the fluorine and nitrogen atoms with the π-system of the aromatic ring and the carbonyl groups. It can also quantify the strength of potential intermolecular hydrogen bonds, for example, between the N-H group and a suitable acceptor. The analysis provides a detailed breakdown of electron density distribution, offering a more nuanced understanding of the molecule's electronic structure than simple population analyses. wisc.edu

| Donor NBO | Acceptor NBO | Interaction Energy (E(2) in kcal/mol) | Significance |

|---|---|---|---|

| LP(1) N | π(C=O) | ~5-10 | Delocalization of nitrogen lone pair into carbonyl group |

| LP(1) F | π(C=C) | ~2-5 | Contribution of fluorine lone pairs to the aromatic system |

| π(C=C) | π*(C=O) | ~15-25 | Conjugation between aromatic ring and carbonyl groups |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and transition states. arxiv.org By mapping the potential energy surface of a reaction, researchers can calculate activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. rsc.org These computational approaches can be particularly useful for studying complex reaction pathways and for predicting the feasibility of a proposed synthetic route. cecam.org

For this compound, this modeling could be applied to understand its behavior in various chemical transformations. For example, in a cycloaddition reaction, quantum chemical calculations can determine the preferred regio- and stereochemistry of the product by comparing the energies of the different possible transition states. nih.gov This predictive power is invaluable for designing new synthetic methodologies and for understanding the formation of byproducts. arxiv.org

In Silico Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. mu-varna.bgmdpi.com These in silico predictions serve as a powerful tool for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. researchgate.net By calculating these parameters for a proposed structure, a direct comparison with experimental data can be made, aiding in structural elucidation. uni-koeln.de

For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts can help in the assignment of the experimentally observed signals. Similarly, the prediction of its infrared spectrum can identify the characteristic vibrational frequencies associated with its functional groups, such as the C=O and N-H stretches. mdpi.com

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 175-185 | ~180 |

| ¹⁹F NMR | C-F Chemical Shift (ppm) | -120 to -140 | ~-130 |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | 1720-1760 | ~1740 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). nih.govmdpi.com This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity. researchgate.net The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations. nih.gov

Given the prevalence of the isatin (B1672199) scaffold in medicinal chemistry, molecular docking studies of this compound could be performed to investigate its potential as an inhibitor for various enzymes. nih.gov For instance, it could be docked into the active site of kinases or other enzymes implicated in disease. mdpi.com The docking results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on the broader class of isatin (indoline-2,3-dione) derivatives provides a robust framework for predicting its potential biological activities and guiding future drug discovery efforts.

These studies utilize various molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with activities such as anticancer, antiviral, or enzyme inhibitory effects. longdom.orgderpharmachemica.comjocpr.comut.ac.irresearchgate.net The insights gained from these models for analogous structures can be extrapolated to understand how the specific features of this compound, namely the fluorine atoms at the 4 and 7 positions, might influence its biological profile.

Detailed Research Findings from Isatin Analogues

QSAR studies on isatin derivatives have explored a wide range of biological activities. The models generated typically involve establishing a relationship between the dependent variable (a measure of biological activity like IC₅₀) and independent variables (the molecular descriptors).

For instance, a 2D-QSAR study on N-alkyl substituted isatin derivatives as anticancer agents identified key descriptors that negatively correlated with anticancer activity. jocpr.com This suggests that modifications to these properties could enhance potency. The general structure of the compounds studied is shown in Figure 1.

Figure 1: General structure of N-alkylated isatin derivatives used in a 2D-QSAR study. jocpr.com

The best QSAR model developed in this particular study is represented by the following multiple linear regression (MLR) equation: Log10(IC50) = 4.1243 - 0.9396 (Bromines Count) - 0.1747 (chi2) - 0.0062 (SA Hydrophilic Area) jocpr.com

This model demonstrated acceptable statistical quality and predictive potential, as indicated by its validation parameters. jocpr.com

| Statistical Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |

| q² | 0.84 | Cross-validated squared correlation coefficient, indicating good internal predictivity. |

| F-test value | 42.72 | Fisher's test value, indicating the statistical significance of the model. |

| r²se | 0.14 | Standard error of the regression. |

| Data sourced from a 2D-QSAR study on N-alkyl substituted isatin derivatives. jocpr.com |

Similarly, 3D-QSAR methods like k-nearest neighbor molecular field analysis (kNN-MFA) have been applied to isatin derivatives to understand the spatial requirements for biological activity. In a study on isatin derivatives as carboxylesterase inhibitors, the model highlighted the importance of hydrophobic and steric fields. longdom.org The findings indicated that positive hydrophobic potential and negative steric potential in specific regions of the molecule were favorable for increased activity. longdom.org This implies that for a compound like this compound, the electron-withdrawing and relatively small fluorine atoms could significantly influence these fields.

Another 3D-QSAR study on isatin sulfonamide analogues as caspase-3 inhibitors also yielded statistically significant models. nih.gov These models, based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into the favorable steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for inhibitory activity. nih.gov

| 3D-QSAR Model | q² | N | r² | SEE | F |

| CoMFA | |||||

| Steric and Electrostatic | 0.652 | 5 | 0.923 | 0.283 | 89.263 |

| CoMSIA | |||||

| Steric, Electrostatic, Hydrophobic | 0.669 | 6 | 0.941 | 0.251 | 91.609 |

| Steric, Electrostatic, H-bond Acceptor | 0.723 | 5 | 0.916 | 0.295 | 81.391 |

| Steric, Electrostatic, Hydrophobic, H-bond Acceptor | 0.693 | 6 | 0.942 | 0.249 | 93.355 |

| q² = cross-validated correlation coefficient; N = number of optimal components; r² = non-cross-validated correlation coefficient; SEE = standard error of estimate; F = F-test value. Data sourced from a 3D-QSAR study on isatin sulfonamide analogues. nih.gov |

These studies collectively suggest that the biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. For this compound, the strong electron-withdrawing nature of the fluorine atoms at positions 4 and 7 would significantly alter the electronic properties (such as the dipole moment and electrostatic potential) of the aromatic ring compared to unsubstituted isatin. This would, in turn, affect its interaction with biological targets. QSAR models predict that such modifications have a profound impact on activity, and the specific difluoro substitution pattern would be a critical parameter in any predictive model. jocpr.comacs.org

Research Applications and Biological Significance of 4,7 Difluoroindoline 2,3 Dione Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The structural framework of 4,7-difluoroindoline-2,3-dione serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for a range of pharmacological activities, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents. molaid.comevitachem.com

Anticancer and Antitumor Activities

Derivatives of this compound have shown promising results in the field of oncology. nih.gov Studies have demonstrated their ability to inhibit the growth of various cancer cell lines and induce cell death. nih.gov

The anticancer effects of this compound derivatives are often attributed to their ability to interact with and inhibit specific molecular targets crucial for cancer cell proliferation and survival.

EWS-FLI1: A key application of these derivatives is in the development of small molecule disruptors of the EWS-FLI1 fusion protein, an oncogenic driver in Ewing's sarcoma. nih.govacs.org For instance, the compound YK-4-279, a derivative, has been shown to functionally inhibit EWS-FLI1. acs.orgoncotarget.com Structure-activity relationship studies have revealed that substitutions on the phenyl ring of these derivatives can significantly impact their inhibitory activity against EWS-FLI1. nih.govacs.org

DNA Gyrase: Some indoline-2,3-dione derivatives have been investigated as potential inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. smolecule.com This suggests a potential dual application as both anticancer and antibacterial agents. Schiff bases of indoline-2,3-dione have shown inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov

Carbonic Anhydrase: Thiazolidine-2,4-dione derivatives, which can be synthesized from related scaffolds, have shown strong interactions with the active site of β-carbonic anhydrase from Pseudomonas aeruginosa in molecular docking studies, suggesting a potential for enzyme inhibition. nih.gov

Aminopeptidase N: While direct inhibition by this compound derivatives is not explicitly detailed in the provided context, the broader class of isatin (B1672199) derivatives has been explored for its inhibitory potential against various enzymes.

A significant mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies have shown that certain derivatives can trigger apoptotic pathways. For example, some N,N'-diarylthiourea derivatives have been found to induce apoptosis in breast cancer cells (MCF-7) by upregulating caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Similarly, 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in liver cancer cells (HepG2) by activating the mitochondria-dependent pathway and increasing the expression of pro-apoptotic genes like p53 and caspases 3, 8, and 9. mdpi.com Bis-isatin derivatives have also been shown to facilitate apoptosis triggered by other agents. nih.gov

Derivatives of indoline-2,3-dione have demonstrated notable antileukemic activity. A series of 1,5-disubstituted indolin-2,3-diones were synthesized and evaluated for their ability to inhibit the growth of the human acute promyelocytic leukemia (HL-60) cell line. nih.gov The results indicated that compounds with a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring exhibited more potent antiproliferative activity. nih.gov Specifically, compounds 8l and 8p from this study showed significant growth inhibition at micromolar concentrations, highlighting their potential as lead compounds for the development of novel anticancer agents. nih.gov

Induction of Apoptosis in Cancer Cells

Antimicrobial Properties

The versatile scaffold of indoline-2,3-dione has also been a foundation for the development of compounds with a broad spectrum of antimicrobial activities.

Antibacterial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. turkjps.orgajchem-a.commdpi.com For instance, some indole (B1671886) derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis. turkjps.org The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial enzymes like DNA gyrase. smolecule.com

Antifungal: Many derivatives have also exhibited potent antifungal properties. turkjps.orgmdpi.comnih.govmdpi.com For example, 1H-indole-4,7-diones have shown good activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Similarly, certain thiazolidine-2,4-dione derivatives have been effective against a range of fungal species. nih.gov

Anti-HIV: While direct anti-HIV activity of this compound derivatives is not extensively detailed, the broader class of heterocyclic compounds, including those with triazole moieties, has been investigated for activity against various viruses, including HIV. ajchem-a.com

Anti-Tubercular: Schiff bases of indoline-2,3-dione derivatives have been synthesized and investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov Some of these compounds have shown promising inhibitory activity against Mtb DNA gyrase. nih.gov Additionally, other heterocyclic derivatives, such as those containing 1,2,3-triazole and quinoline, have been identified as potential anti-tubercular agents. nih.govplos.orgfrontiersin.org

Anti-inflammatory Effects

The anti-inflammatory potential of indoline-2,3-dione derivatives has also been an area of research interest. molaid.com The mechanism of action for the anti-inflammatory effects of some related heterocyclic compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.govmdpi.com Thiazole and pyrazole (B372694) derivatives, which can be related to the isatin scaffold, have been developed as selective COX-2 inhibitors. nih.gov

Data Tables

Table 1: Anticancer Activity of Selected Indoline-2,3-dione Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| YK-4-279 | Ewing's Sarcoma (TC32) | Functional inhibitor of EWS-FLI1 | acs.org |

| Compound 8l | Human Acute Promyelocytic Leukemia (HL-60) | IC50 = 0.07 µM | nih.gov |

| Compound 8p | Human Acute Promyelocytic Leukemia (HL-60) | IC50 = 0.14 µM | nih.gov |

| Diarylthiourea derivative | Breast Cancer (MCF-7) | Induces apoptosis via caspase-3 upregulation | mdpi.com |

| 2-thioxoimidazolidin-4-one derivative | Liver Cancer (HepG2) | Induces apoptosis via mitochondria-dependent pathway | mdpi.com |

Table 2: Antimicrobial Activity of Selected Indoline-2,3-dione and Related Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | Significant antibacterial activity | turkjps.org |

| 1H-Indole-4,7-diones | C. krusei, C. neoformans, A. niger | Good antifungal activity | nih.gov |

| Schiff bases of indoline-2,3-dione | Mycobacterium tuberculosis | Anti-tubercular activity, Mtb DNA gyrase inhibition | nih.govnih.gov |

| Thiazolidine-2,4-dione derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial and antifungal activities | nih.gov |

Neuroprotective Potential

Derivatives of the indoline-2,3-dione (isatin) scaffold have been investigated for their potential to combat neurodegenerative diseases like Parkinson's disease (PD). One strategy involves the inhibition of the protein DJ-1, which plays a role in protecting neurons from oxidative stress. Considering the dimeric structure of DJ-1, novel bis-isatin derivatives have been designed. nih.gov For example, using 5-fluoroindoline-2,3-dione as a base pharmacophore, dimeric compounds connected by alkylene chains of varying lengths were synthesized to target the Cys106 residue of DJ-1. nih.gov

While direct studies on this compound are emerging, research on analogous compounds provides insight into potential mechanisms. The neuroprotective effects of various heterocyclic compounds are often linked to their ability to mitigate oxidative stress and modulate signaling pathways involved in cell survival. imtm.czplos.org For instance, some quinolinone derivatives have shown neuroprotective effects in models of neurodegeneration by acting as potent agonists for the cannabinoid CB2 receptor. imtm.cz The core principle of designing multi-target-directed ligands (MTDLs) is a key strategy in developing therapeutics for multifactorial neurodegenerative disorders like Alzheimer's and Parkinson's diseases. mdpi.com The isatin scaffold, with its potential for modification, is a candidate for developing such MTDLs that could offer neuroprotection through various mechanisms, including anti-inflammatory action and modulation of neurotrophin signaling. mdpi.commdpi.com

Enzyme Inhibition Studies

The unique chemical structure of this compound, particularly its 1,2-dione moiety, makes it and its derivatives potent inhibitors of various enzymes. nih.gov Fluorine substitution is known to enhance these inhibitory activities.

Carboxylesterases (CE)

Carboxylesterases are crucial enzymes for the hydrolysis of ester-containing drugs and xenobiotics. americanpharmaceuticalreview.com The inhibition of these enzymes is a significant area of study to prevent drug-drug interactions and modulate drug metabolism. researchgate.net Isatins (indole-2,3-diones) have been identified as a class of potent CE inhibitors. nih.govmdpi.com The inhibitory mechanism is attributed to the ethane-1,2-dione group present in the isatin structure. nih.gov It is postulated that the catalytic serine residue of the enzyme attacks one of the carbonyl carbons of the dione (B5365651), forming a transient but stable intermediate. nih.gov Because the C-C bond of the dione is stronger than the C-O bond of a typical ester substrate, the inhibitor is not cleaved but repeatedly engages the active site, leading to effective inhibition. nih.gov Structure-activity relationship studies have confirmed that the 1,2-dione moiety is essential for this inhibitory activity. nih.govmdpi.com

α-Glucosidase and α-Amylase

Inhibitors of α-glucosidase and α-amylase are important for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govbrieflands.com Derivatives of indoline-2,3-dione have shown significant inhibitory activity against both enzymes. nih.gov The presence of fluorine atoms on the isatin ring, as in this compound, can enhance hydrogen bonding with the active sites of α-glucosidase and α-amylase, thereby improving inhibitory potency. Studies on various heterocyclic compounds, including thiazolidine-2,4-dione and naphtho[2,3-d]imidazole-4,9-dione derivatives, have identified potent inhibitors of these enzymes, often with activity significantly greater than the standard drug, acarbose (B1664774). nih.govrsc.org Molecular docking studies suggest that these inhibitors form key interactions with active site residues of the enzymes. nih.govnih.gov

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values (μM) | Reference |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Showed stronger α-glucosidase inhibition compared to α-amylase. | Varies (e.g., one derivative showed 67% inhibition) | nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | Fluoro-substituted derivative was highly potent. | 12.01 ± 0.09 (for fluoro derivative) | d-nb.info |

| 5-Amino-nicotinic acid derivatives | α-Amylase | Halogen-substituted derivatives showed significant inhibition. | 12.17 ± 0.14 (for fluoro derivative) | d-nb.info |

| Thiazolidine-2,4-dione/rhodanine derivatives | α-Glucosidase | Many derivatives showed potent inhibition compared to acarbose (IC₅₀ = 817.38 μM). | 5.44 ± 0.13 to 50.45 ± 0.39 | rsc.org |

| Naphtho[2,3-d]imidazole-4,9-dione derivatives | α-Amylase | Substitutions on the aryl ring played a key role in inhibitory action. | 0.0437 μmol/mL (for most active compound) | nih.gov |

Cytochrome P450 (CYP)

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs, and their inhibition is a primary cause of adverse drug-drug interactions. biomolther.orgchemisgroup.us The potential for a new chemical entity to inhibit CYP enzymes, such as CYP1A2, CYP2D6, and CYP3A4, is a critical assessment in drug discovery. criver.comnih.gov Inhibition can be reversible (competitive) or irreversible, where a reactive metabolite covalently binds to and inactivates the enzyme. biomolther.orgcriver.com While specific data on this compound is limited, the general principles of CYP inhibition are well-established. Quantitative structure-activity relationship (QSAR) analyses on various compound classes have shown that electrostatic and hydrophobic interactions, as well as lipophilicity, are key factors determining CYP inhibition. nih.gov Given that fluorine substitution significantly impacts these properties, derivatives of this compound are actively studied for their interactions with CYP enzymes.

Role in Central Nervous System Research

The isatin framework is a key structure in central nervous system (CNS) research. As noted previously, dimeric derivatives of 5-fluoroindoline-2,3-dione have been synthesized as potent inhibitors of the DJ-1 protein, which is implicated in neurodegenerative conditions like Parkinson's disease. nih.gov Furthermore, a related compound, 5,6-Difluoroindoline-2,3-dione, has been noted for its specific binding affinity to the 5-HT2C serotonin (B10506) receptor in the brain, suggesting a potential role in modulating serotonergic pathways. smolecule.com This highlights the potential for fluorinated isatins to serve as scaffolds for developing novel CNS-active agents. The ability of these small molecules to cross the blood-brain barrier and interact with specific neural targets makes them valuable tools for investigating neurological pathways and developing potential therapeutics. mdpi.com

Applications in Materials Science and Industrial Chemistry

The distinct electronic and chemical properties of this compound lend it to various applications beyond the biological realm, particularly in the synthesis of complex materials and specialty chemicals.

Building Blocks for Complex Molecule Synthesis

This compound is a versatile chemical building block used as a precursor for constructing more complex molecular architectures. fluorochem.co.uk The isatin core itself is a synthetically adaptable substrate for creating a wide variety of heterocyclic compounds, including indoles and quinolines. scielo.br The presence of two fluorine atoms and two carbonyl groups provides multiple reactive sites for further chemical modifications, such as condensation and cycloaddition reactions. smolecule.com This versatility allows chemists to use fluorinated isatins to assemble sophisticated molecules for applications in drug discovery, agrochemistry, and materials science. fluorochem.co.ukillinois.edu The development of modular building blocks, like the related TIDA boronates, has simplified the creation of complex 3D molecules, and the isatin scaffold fits well within this paradigm of modular synthesis. illinois.edu

Development of Dyes and Pigments

The parent compound, isatin, was first discovered through the oxidation of the dye indigo. scielo.br This historical connection underscores the chromophoric nature of the indoline-2,3-dione system. The extended π-system of the isatin core is responsible for its color, and modifications to the ring can tune its optical properties. While extensive research into this compound specifically as a dye is not widely reported, its structural similarity to known organic pigments suggests potential applications. The introduction of fluorine atoms can alter the absorption and emission spectra of the molecule, potentially leading to the development of novel dyes and pigments with unique colors and enhanced stability for various industrial uses.

Applications in Specialty Chemicals (e.g., Electronics, Coatings, Polymers)

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds valuable in materials science. smolecule.com A related compound, 5-Bromo-4,6-difluoroindoline-2,3-dione, is listed as a building block for small molecule semiconductor synthesis. chemscene.com This suggests that the difluoro-indoline-dione core has potential applications in organic electronics. These molecules could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of functional polymers and coatings. smolecule.comchemscene.com The electron-withdrawing nature of the fluorine atoms can influence the material's electron affinity and charge transport properties, making this compound a promising candidate for developing advanced materials with tailored electronic and physical characteristics. smolecule.com

Antifouling Coatings

The isatin (1H-indole-2,3-dione) scaffold, the parent structure of this compound, has been identified as a promising basis for the development of new antifouling agents. nio.res.innih.gov Isatin itself is a biologically active compound produced by marine bacteria such as Alteromonas sp., which protects the embryos of the shrimp Palaemon macrodectylus from pathogenic fungi. nio.res.innih.govsci-hub.se This natural precedent has spurred research into synthetic isatin analogues to combat marine biofouling, which is the undesirable accumulation of microorganisms, plants, and algae on submerged structures. nio.res.innih.gov

Research into the structure-activity relationships of isatin derivatives has shown that synthetic modifications can lead to compounds with stronger and broader activity than the natural parent compound. nio.res.innih.gov Key areas of modification include substitutions on the aromatic ring and at the C3 and N1 positions of the indoline (B122111) core. nio.res.in For instance, the introduction of a bromine atom at the C-5 position was found to decrease antibacterial properties, indicating that halogenation significantly impacts bioactivity. nio.res.insci-hub.se Conversely, modifications at the C3 position to create derivatives with extended conjugation (Michael acceptors) increased antibacterial activity against fouling bacteria. nio.res.in

Studies have demonstrated that a free N-H group is often crucial for good inhibitory activity against fouling bacteria. nio.res.insci-hub.se The antibacterial activity of N-methyl and N-butyl isatin derivatives was observed to be less than that of the parent isatin with its free NH group. nio.res.in Several synthetically modified isatins have shown potent inhibitory activity at low concentrations against various marine bacteria responsible for biofilm formation, a critical first step in the biofouling process. nih.gov

| Compound | Modification | Target Organism | Activity Level |

|---|---|---|---|

| Isatin (Parent Compound) | None | Various fouling bacteria | Moderate nio.res.in |

| 5-Bromoisatin | Bromine at C5 | Gram-positive and Gram-negative bacteria | Weak/Impaired nio.res.insci-hub.se |

| N-Alkyl Isatins (Methyl, Butyl) | Alkylation at N1 | Fouling bacteria | Decreased activity compared to parent isatin nio.res.in |

| C3-Modified Isatins (e.g., Acetonyl moiety) | Extended conjugation at C3 | Planococcus donghaensis, Erythrobacter litoralis, Alivibrio salmonicida, Vibrio furnisii | Potent; stronger than parent isatin nio.res.innih.gov |

The potent bioactivity of certain synthetic derivatives highlights the potential of the 1H-indole-2,3-dione scaffold as a candidate for developing future antifouling coatings. nih.gov The targeted modification of this scaffold, such as the difluorination at the 4 and 7 positions, represents a strategy to fine-tune the electronic and steric properties to enhance efficacy against a broad spectrum of fouling organisms while aiming for environmentally benign characteristics. researchgate.net

Research Tools for Studying Reaction Mechanisms

The this compound molecule and its parent, isatin, serve as valuable research tools for studying various chemical reaction mechanisms due to their unique structural features. The isatin core contains multiple reactive sites, including an electrophilic C3-ketone, an amide carbonyl at C2, and an acidic N-H proton, making it a versatile substrate for a wide range of chemical transformations. researchgate.net

One significant application is in the study of the Baylis-Hillman reaction. Isatin and its derivatives have been shown to be highly reactive electrophilic components in this reaction, readily coupling with activated alkenes. researchgate.net This reactivity is noteworthy because ketones typically participate in the Baylis-Hillman reaction only under harsh conditions. The facile reaction of isatins allows researchers to study the mechanism and optimize conditions for this important carbon-carbon bond-forming reaction. researchgate.net

Furthermore, the incorporation of fluorine atoms, as in this compound, significantly influences the course and outcome of reactions, providing a platform to study electronic effects. ijrar.orgnih.gov Fluorine is a highly electronegative atom, and its presence on the aromatic ring alters the reactivity of the carbonyl groups. smolecule.com Studies have shown that fluorinated isatins can be less reactive and may require more prolonged or intense conditions (e.g., extended heating) to complete a reaction compared to their non-fluorinated counterparts. ijrar.org For example, in condensation reactions with 2-aminophenol (B121084), 5-fluoroisatin (B27256) required 20 hours of reflux to yield products, whereas unsubstituted isatin reacted in 8 hours. ijrar.org This modulation of reactivity makes fluorinated isatins useful probes for elucidating reaction mechanisms and the role of electronic factors.

The compound also serves as a key starting material, or scaffold, in multi-step syntheses to create complex heterocyclic systems. ijrar.org For instance, the reaction of fluorinated isatins with 2-aminophenol has been used to synthesize novel pentacyclic ring systems, such as indolo[2,3-e]dibenzo[b,h] nio.res.inresearchgate.netnih.govoxadiazonine. ijrar.org Its use in the synthesis of Schiff's bases, hydrazones, and thiosemicarbazones further demonstrates its utility as a versatile building block in medicinal and materials chemistry research. nih.govmdpi.com

| Reactant | Reaction Conditions (with 2-aminophenol) | Products | Reference |

|---|---|---|---|

| Isatin (non-fluorinated) | 8 hours reflux | Benzoxazine derivative and Isatin-3-anil | ijrar.org |

| 5-Fluoroisatin | 20 hours reflux | Benzoxazine derivative and a novel 7-membered ring compound | ijrar.org |

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Impact of Fluorine Substitution on Biological Activity and Reactivity

The introduction of fluorine atoms into the indoline-2,3-dione (isatin) scaffold, particularly at the 4 and 7 positions, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity and chemical reactivity. Fluorine, being the most electronegative element, imparts unique electronic effects that can enhance the compound's performance as a potential therapeutic agent.

The presence of fluorine atoms at the C-4 and C-7 positions of the indoline-2,3-dione core significantly enhances its reactivity and biological efficacy. This is attributed to the strong electron-withdrawing nature of fluorine, which can increase the electrophilicity of the carbonyl carbons at C-2 and C-3, making them more susceptible to nucleophilic attack. This heightened reactivity is crucial for the compound's interaction with biological targets.

Research indicates that fluorination can modulate metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.netyoutube.com Replacing hydrogen with fluorine on the aromatic ring is a well-established strategy to slow down this metabolic process, potentially increasing the compound's half-life and bioavailability. researchgate.netyoutube.com

Furthermore, the fluorine atoms in 4,7-difluoroindoline-2,3-dione can participate in hydrogen bonding with biological macromolecules, such as enzymes and receptors. This enhanced interaction can lead to improved binding affinity and inhibitory activity against various targets. For instance, studies on related fluorinated isatin (B1672199) derivatives have shown that fluorine atoms facilitate hydrogen bonding with enzymes like α-glucosidase and α-amylase.

In a study on 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) derivatives, fluorine substitution at the 4- and 7-positions resulted in increased phenol (B47542) acidities and a decreased potential for oxidation. nih.gov While not directly on the indoline-2,3-dione core, this demonstrates the significant impact of fluorine on the electronic properties of the indole (B1671886) nucleus. nih.gov The study also found that these fluorinated analogs exhibited a significantly higher affinity for the serotonergic uptake system. nih.gov

The synthesis of this compound has been documented in the context of developing small molecule disruptors of EWS-FLI1 oncoprotein interactions in Ewing's sarcoma. nih.govacs.org This highlights its potential as a scaffold in anticancer drug discovery.

Influence of Substituent Position and Electronic Effects on Pharmacological Profiles

The pharmacological profile of indoline-2,3-dione derivatives is highly sensitive to the position and electronic nature of substituents on the aromatic ring. The placement of electron-withdrawing or electron-donating groups can dramatically alter the molecule's interaction with biological targets, thereby influencing its therapeutic effects.

The substitution pattern on the isatin core is a key determinant of biological activity. frontiersin.orgresearchgate.net For instance, the introduction of electron-withdrawing groups, such as halogens or a nitro group, at various positions on the isatin ring has been shown to enhance the antiproliferative activity of these compounds. frontiersin.org Specifically, the presence of halogens at the C-5, C-6, or C-7 positions is often associated with improved activity. frontiersin.org

In the case of this compound, the two fluorine atoms exert a strong electron-withdrawing effect, which is believed to contribute to its enhanced biological efficacy. This effect can modulate the reactivity of the C-3 carbonyl group, a common site for derivatization to produce Schiff bases, hydrazones, and other analogs with a wide range of pharmacological activities. researchgate.netnih.gov

Studies on various isatin derivatives have provided insights into the structure-activity relationships (SAR):

N-1 Position: Substitution at the N-1 position of the isatin ring can significantly impact activity. For example, the introduction of a benzyl (B1604629) group at this position has been shown to lead to more active derivatives in some studies. frontiersin.orgnih.gov Conversely, another study indicated that compounds with a benzyl substituent at N-1 had more potent antiproliferative activity than those with a (4-fluorobenzyl)amino-2-oxoethyl substituent. nih.gov

C-5 Position: The C-5 position is a common site for modification. The introduction of substituents like halogens (fluoro, chloro, bromo), nitro, or methyl groups can modulate the compound's activity. mdpi.comdergipark.org.tr For example, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown notable anticancer and antituberculosis effects. dergipark.org.tr

C-3 Position: The C-3 carbonyl group is a key site for functionalization. The formation of hydrazones, thiosemicarbazones, and Schiff bases at this position often leads to enhanced antimicrobial and anticancer activities by facilitating interactions with microbial enzymes. periodicodimineralogia.it

The electronic effects of substituents play a crucial role. Electron-withdrawing groups can increase the acidity of the N-H proton and enhance the electrophilicity of the C-3 carbonyl, influencing reactivity and biological interactions. researchgate.net In contrast, electron-donating groups can have the opposite effect. The strategic placement of these groups allows for the fine-tuning of the pharmacological profile of isatin derivatives.

Exploring the Role of Chirality in Biological Efficacy of Indoline-2,3-diones

While this compound itself is achiral, the introduction of a substituent at the C-3 position often creates a chiral center, leading to enantiomers that can exhibit different biological activities. The study of chirality is therefore a critical aspect of the structure-activity relationship (SAR) of many indoline-2,3-dione derivatives.

The C-3 position of the isatin scaffold is a pro-chiral center. Reactions at this position, such as aldol (B89426) condensations, can lead to the formation of a new stereocenter. The resulting enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to stereospecific activity. researchgate.net

For instance, the synthesis of 3-substituted-3-hydroxy-2-oxindoles, which are precursors to many biologically active compounds, can be achieved through asymmetric synthesis, yielding enantiomerically pure products. researchgate.net This stereochemical control is crucial as the biological efficacy and toxicity of the enantiomers can vary significantly.

While direct studies on the chirality of this compound derivatives are not extensively available in the provided context, the principles of stereoselectivity are well-established for the broader class of isatin analogs. The development of asymmetric methods to synthesize specific enantiomers is a key strategy in medicinal chemistry to obtain compounds with improved therapeutic indices. researchgate.net

Strategies for Enhancing Binding Affinity and Selectivity

Optimizing the binding affinity and selectivity of this compound derivatives for their biological targets is a primary goal in lead optimization. Various strategies are employed to achieve this, primarily centered around structural modifications of the isatin core.

Key strategies include:

Structural Modifications: The introduction of various substituents at different positions on the isatin ring is a common approach. This includes modifying the N-1, C-3, C-5, and C-7 positions. periodicodimineralogia.it The addition of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can modulate the compound's electronic and steric properties, thereby influencing its interaction with the target. researchgate.net

Functionalization at C-3: The C-3 carbonyl group is a versatile handle for introducing diverse functional groups, such as hydrazones, thiosemicarbazones, and Schiff bases. periodicodimineralogia.it These modifications can introduce additional points of interaction with the target protein, such as hydrogen bonding or hydrophobic interactions, leading to enhanced affinity and selectivity.

Hybrid Molecule Design: Combining the isatin scaffold with other pharmacologically active moieties to create hybrid molecules is another effective strategy. This approach can lead to compounds with dual or synergistic activities and improved selectivity. sci-hub.se

Metal Complexation: The formation of metal complexes with isatin derivatives can significantly enhance their biological properties. The metal ion can act as a scaffold, organizing the ligand in a specific conformation for optimal binding to the target. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in guiding these optimization efforts. periodicodimineralogia.itmdpi.com These techniques allow for the prediction of how structural modifications will affect binding affinity and selectivity, enabling a more rational approach to drug design. mdpi.com

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. This approach is instrumental in designing novel ligands with improved potency and selectivity.

A pharmacophore model can be generated using two main approaches:

Ligand-based pharmacophore modeling: This method is employed when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are essential for their biological activity. mdpi.com

Structure-based pharmacophore modeling: When the 3D structure of the target protein is available, this approach is used. The model is derived from the key interactions observed between the protein and a bound ligand in the crystal structure. mdpi.complos.org

The key features of a pharmacophore model typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

For indoline-2,3-dione derivatives, pharmacophore modeling can help in understanding the key structural requirements for activity against a particular target. For example, in the context of designing cyclin-dependent kinase 2 (CDK2) inhibitors, computational methods like molecular docking and dynamics simulations are used to design isatin derivatives with enhanced binding affinity. mdpi.com These studies can reveal the importance of specific hydrogen bonds and hydrophobic interactions for stabilizing the ligand-protein complex. mdpi.com

The principles of ligand design based on pharmacophore models involve:

Scaffold Hopping: Replacing the core scaffold of a known active molecule with a new one while retaining the essential pharmacophoric features.

Fragment-based Drug Design: Identifying small molecular fragments that bind to specific pockets of the target and then linking them together to create a more potent ligand.

Virtual Screening: Using the pharmacophore model as a 3D query to search large compound libraries for new molecules that match the required features. mdpi.com

By applying these principles, researchers can rationally design novel derivatives of this compound with optimized pharmacological profiles for various therapeutic applications.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for 4,7-Difluoroindoline-2,3-dione Derivatives

The synthesis of isatin (B1672199) derivatives is a mature field, yet the quest for novel, efficient, and diverse methodologies continues. Future efforts concerning this compound will likely focus on advanced synthetic strategies to rapidly generate libraries of complex molecules. One promising avenue is the expanded use of multicomponent reactions (MCRs). uevora.ptuc.pt MCRs allow for the construction of complex molecular architectures, such as spirooxindoles, in a single, time-efficient step from simple starting materials. uevora.ptuc.pt For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an isatin derivative and an amino acid, with various dipolarophiles is a powerful tool for creating diverse spiropyrrolidine-oxindole frameworks. uevora.ptuc.pt